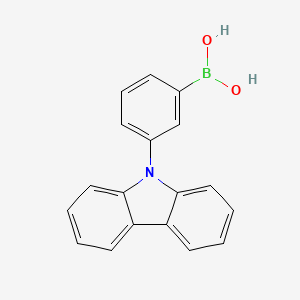

3-(9H-Carbazol-9-yl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-carbazol-9-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQUIFLAFFZYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719252 | |

| Record name | [3-(9H-Carbazol-9-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864377-33-3 | |

| Record name | [3-(9H-Carbazol-9-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(9H-Carbazol-9-yl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(9H-Carbazol-9-yl)phenylboronic Acid: Properties, Synthesis, and Applications

Executive Summary: 3-(9H-Carbazol-9-yl)phenylboronic acid (CAS No. 864377-33-3) is a highly versatile bifunctional organic compound that has emerged as a critical building block in advanced materials science and medicinal chemistry. Its molecular architecture strategically combines the exceptional electronic and photophysical properties of a carbazole moiety with the versatile reactivity of a phenylboronic acid group. This unique combination makes it an indispensable intermediate for synthesizing complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its pivotal role in Suzuki-Miyaura cross-coupling reactions, and its primary applications in the development of high-performance organic light-emitting diodes (OLEDs) and novel pharmaceutical agents.

Introduction to a Key Synthetic Building Block

This compound is a white to off-white crystalline powder at room temperature.[1][2] Its significance in modern organic synthesis stems from the synergistic interplay of its two core components:

-

The 9H-Carbazole Moiety: This rigid, fused aromatic system is renowned for its excellent thermal stability, high hole mobility, and wide energy gap.[3][4] As an electron-donating unit, it is a cornerstone for designing materials with efficient charge-transporting properties, a critical requirement for organic electronics.[5]

-

The Phenylboronic Acid Moiety: The boronic acid group is a versatile functional handle that readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This reactivity allows for the precise and efficient formation of new carbon-carbon bonds, enabling the integration of the carbazole-phenyl fragment into larger, more complex molecular architectures.[1][7]

This bifunctional nature allows researchers to leverage the desirable electronic properties of carbazole while using the boronic acid as a reactive site for molecular construction, making it a go-to intermediate in fields demanding high-performance organic materials.

Core Physicochemical Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and material fabrication.

| Property | Value | Source(s) |

| CAS Number | 864377-33-3 | [1][8] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [1][8] |

| Molecular Weight | 287.12 g/mol | [1][8] |

| Appearance | White to almost white crystalline powder | [1][9] |

| Purity | Typically ≥97% - 98% (HPLC) | [1] |

| Boiling Point | ~472.6 °C at 760 mmHg (Predicted) | [1] |

| Storage Conditions | Store at 2-8 °C, sealed in a dry, dark place | [2][10][11] |

Thermal Stability and Solubility: The high predicted boiling point suggests significant thermal stability, a direct benefit of the rigid carbazole core.[1] This property is particularly advantageous for applications in OLEDs, where materials must withstand heat generated during device operation. The compound is generally soluble in heated DMSO and other common organic solvents like THF, but has limited solubility in water.[11][12]

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved via a two-step process. This method provides a reliable route to the high-purity material required for demanding applications.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of related carbazole boronic acids.[13]

Step 1: Synthesis of 9-(3-Bromophenyl)-9H-carbazole (Ullmann Coupling)

-

Rationale: This step forms the crucial C-N bond between the carbazole nitrogen and the phenyl ring. 1-Bromo-3-iodobenzene is an ideal starting material because the C-I bond is significantly more reactive than the C-Br bond towards copper-catalyzed coupling, allowing for selective reaction at the 3-position.

-

Procedure:

-

To an oven-dried flask, add carbazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous N,N-Dimethylformamide (DMF) followed by 1-bromo-3-iodobenzene (1.2 eq).

-

Heat the reaction mixture to 140-150 °C and stir for 24-48 hours, monitoring progress by TLC.

-

After cooling to room temperature, pour the mixture into water, which will precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 9-(3-bromophenyl)-9H-carbazole as a white solid.

-

Step 2: Synthesis of this compound

-

Rationale: This step converts the aryl bromide into a boronic acid via a halogen-metal exchange followed by quenching with a borate ester. n-Butyllithium (n-BuLi) is a strong base required to deprotonate the aryl ring at low temperatures, and triisopropyl borate is the electrophile that introduces the boron moiety.

-

Procedure:

-

Dissolve the 9-(3-bromophenyl)-9H-carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding dilute hydrochloric acid (e.g., 2 M HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

-

Self-Validating System (Trustworthiness): The purity of the final product must be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) should indicate a purity of ≥98%.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the molecular structure and mass.[10][14]

Chemical Reactivity and Key Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[11][15] This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms.[16]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: A Representative Suzuki-Miyaura Coupling

-

Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole) to synthesize a biaryl product. This protocol is based on general procedures.[16][17][18]

-

Procedure:

-

In a flask, combine this compound (1.1 eq), the aryl bromide (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.08 eq).

-

Add a base, typically an aqueous solution of 2 M sodium carbonate (Na₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[16][17]

-

Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or n-propanol) and water.[16][17]

-

De-gas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Heat the reaction to reflux (typically 80-100 °C) under an inert atmosphere for 1-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the crude product via column chromatography or recrystallization.

-

Application Focus 1: Organic Electronics (OLEDs)

This compound is a premier building block for materials used in OLEDs.[1][2] The carbazole unit provides high triplet energy and good hole transport properties, making it ideal for:

-

Host Materials: In phosphorescent OLEDs (PhOLEDs), the host material must have a higher triplet energy than the dopant emitter to prevent energy loss. Carbazole derivatives excel in this role, particularly for blue emitters.[3]

-

Hole-Transporting Layers (HTLs): The electron-rich nature of carbazole facilitates efficient injection and transport of holes from the anode to the emissive layer, leading to improved device efficiency and lifetime.[5][19]

By using Suzuki coupling, researchers can attach this carbazole-phenyl unit to other functional groups to fine-tune the energy levels, solubility, and morphology of the final OLED material.[6][20]

Application Focus 2: Medicinal Chemistry

The carbazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[15] this compound serves as a versatile starting point for synthesizing libraries of novel carbazole derivatives for drug discovery.[2] The Suzuki coupling allows for the systematic attachment of various molecular fragments, enabling the exploration of structure-activity relationships in the development of new therapeutic agents.[15]

Handling, Storage, and Safety

-

Storage: To maintain its integrity, the compound should be stored in a tightly sealed container in a refrigerator (2-8 °C), protected from light and moisture.[2][10][11]

-

Safety: According to the Globally Harmonized System (GHS) classifications, this compound is considered a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the material. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a testament to the power of rational molecular design. By uniting the robust electronic capabilities of the carbazole core with the synthetic flexibility of the boronic acid group, it provides chemists and materials scientists with a powerful tool for innovation. Its proven value in enhancing the performance of organic electronics and its potential in creating next-generation pharmaceuticals underscore its importance as a fundamental building block in modern chemical research.

References

- Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Carbazole Derivatives in Modern Organic Electronics. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ferreira, J. L. M., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.

- Ferreira, J. L. M., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.). Progress in Chemistry.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). Chem-Impex.

- (3-(2-(3-(Triphenylen-2-yl)phenyl)-9H-carbazol-9-yl)phenyl)boronic acid. (n.d.). BLDpharm.

- 9-Phenyl-9H-carbazol-3-ylboronic acid synthesis. (n.d.). ChemicalBook.

- (3-(9H-Carbazol-9-yl)phenyl)boronic acid. (n.d.). BLDpharm.

- 3-(9H-9-carbozale)phenylboronic acid. (n.d.). Boron Molecular.

- How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid? (n.d.). Guidechem.

- Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 9-Phenyl-9H-carbazol-3-ylboronic acid. (n.d.). Chongqing Chemdad Co., Ltd.

- [3-(9H-Carbazol-9-yl)phenyl]boronic acid. (n.d.). CPHI Online.

- The Science Behind the Glow: (9-(Naphthalen-1-yl)-9H-Carbazol-3-yl)boronic Acid in OLEDs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (9-phenyl-9H-carbazol-1-yl)boronic Acid 1304130-05-9| OLED Material. (n.d.). Beijing Green Guardee Technology Co Ltd.

- Carbazole, Anthracene, Aromatic Amine, Pyrene, Thiophene OLED Material. (n.d.). Beijing Green Guardee Technology Co Ltd.

- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Northern Iowa.

- This compound (C18H14BNO2). (n.d.). PubChemLite.

- The Crucial Role of (9-Phenyl-9H-carbazol-4-yl)boronic Acid in Pharmaceutical Intermediate Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- (9-Phenyl-9H-carbazol-3-yl)boronic acid. (n.d.). ChemScene.

- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Deriv

- Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole. (n.d.). Benchchem.

- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2018).

- Suzuki Coupling. (2020). YouTube.

- 9-Phenyl-9H-carbazol-3-ylboronic acid CAS#: 854952-58-2. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C18H14BNO2 | CID 56965778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cphi-online.com [cphi-online.com]

- 10. 864377-33-3|(3-(9H-Carbazol-9-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 11. 9-Phenyl-9H-carbazol-3-ylboronic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. 9-Phenyl-9H-carbazol-3-ylboronic acid CAS#: 854952-58-2 [amp.chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. (3-(2-(3-(Triphenylen-2-yl)phenyl)-9H-carbazol-9-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 15. nbinno.com [nbinno.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

3-(9H-Carbazol-9-yl)phenylboronic acid CAS number 864377-33-3

An In-Depth Technical Guide to 3-(9H-Carbazol-9-yl)phenylboronic Acid (CAS 864377-33-3)

Introduction: A Pivotal Intermediate in Modern Chemistry

This compound is a highly versatile organic compound that has emerged as an indispensable building block for researchers at the forefront of materials science and drug discovery. Identified by its CAS Number 864377-33-3, this molecule masterfully combines two critical chemical moieties: the rigid, electron-rich 9H-carbazole core and the synthetically adaptable phenylboronic acid group.[1][2] The carbazole structure is renowned for its excellent hole-transporting capabilities, high thermal stability, and unique photophysical properties, making it a privileged scaffold in organic electronics.[3][4][5] Simultaneously, the boronic acid functional group serves as a powerful handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][6][7]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a validated synthetic protocol, and its core applications in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and as a precursor for novel therapeutic agents.

Physicochemical Properties and Characterization

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. High purity is especially critical in applications like organic electronics, where even trace impurities can act as charge traps and severely degrade device performance and lifespan.[3][8] The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 864377-33-3 | [1][2][9] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [1][9][10] |

| Molecular Weight | 287.12 g/mol | [1][9][10] |

| Appearance | White to off-white crystalline powder | [1][9][11] |

| Purity | Typically ≥97% or ≥98% (HPLC) | [1][9] |

| Boiling Point | ~472.6 °C at 760 mmHg (Predicted) | [1][2] |

| pKa | 8.30 ± 0.10 (Predicted) | [2] |

| Storage Conditions | 2 - 8 °C, store in a cool, dry place away from light | [9] |

Self-Validating Characterization: To ensure the identity and purity of the material, a multi-pronged analytical approach is essential.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity, providing a quantitative measure of the target compound relative to any impurities or starting materials. A purity level of ≥98% is often required for sensitive applications.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides an unambiguous confirmation of the molecular structure by analyzing the chemical environment of each proton and carbon atom. The resulting spectrum serves as a fingerprint for the compound.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, ensuring the correct product has been synthesized.[12]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the N-arylation of carbazole followed by a lithium-halogen exchange and subsequent borylation. The following protocol is a representative example adapted from established methodologies for similar isomers.[12]

Diagram: Synthetic Workflow

Caption: A two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 9-(3-Bromophenyl)-9H-carbazole (Intermediate)

-

Inert Atmosphere Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add carbazole (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. Then, add 1-bromo-3-iodobenzene (1.2 eq). The choice of a di-halogenated aryl with differential reactivity (I > Br) allows for selective initial coupling at the more reactive iodine position.

-

Reaction: Heat the reaction mixture to 140°C and stir for 24-48 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into a large volume of cold water. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Anhydrous Setup: To a dry Schlenk flask under an argon atmosphere, add the synthesized 9-(3-bromophenyl)-9H-carbazole (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe. The n-BuLi performs a lithium-halogen exchange with the aryl bromide, creating a highly reactive organolithium intermediate. This step must be conducted at low temperature to prevent side reactions. Stir at -78°C for 1.5 hours.

-

Borylation: While maintaining the temperature at -78°C, add triisopropyl borate (1.2 eq) dropwise. The organolithium attacks the electrophilic boron atom.

-

Quench and Isolation: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization to yield this compound as a white solid.[12]

Core Applications & Mechanistic Insights

Organic Electronics & OLED Technology

The primary application driving demand for this compound is in the field of organic electronics, specifically for OLEDs.[1][2][9][13] Carbazole derivatives are premier materials for this technology due to their high triplet energy, excellent thermal stability, and propensity for amorphous film formation, which is crucial for device fabrication.[3][5]

Causality of Performance:

-

Hole Transport: The nitrogen atom in the carbazole core is electron-donating, making the entire moiety an excellent hole-transporting unit.[4] This facilitates the efficient movement of positive charge carriers (holes) within the device.

-

Synthetic Gateway via Suzuki Coupling: The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura coupling reactions.[14] This allows material scientists to precisely "weld" the 3-(9H-carbazol-9-yl)phenyl unit to other aromatic systems (aryl halides or triflates), creating large, conjugated molecules with tailored optoelectronic properties for use as host materials or emitters in OLEDs.[8][15]

Diagram: Role in OLED Device Architecture

Caption: Simplified structure of an OLED.

Protocol: Representative Suzuki Coupling Reaction

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), an aryl bromide partner (e.g., 2-bromopyridine, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq).[16][17][18]

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/water or dioxane/water.

-

Reaction: Heat the mixture to 80-100°C under an inert atmosphere for 12-24 hours until TLC indicates the consumption of starting materials.

-

Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the resulting coupled product by column chromatography.

Medicinal Chemistry & Drug Development

The carbazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[19][20][21][22]

Role as a Versatile Precursor: this compound serves as a crucial starting material for generating libraries of novel carbazole derivatives.[23] The boronic acid can be converted into other functional groups or used in coupling reactions to attach the carbazole pharmacophore to other molecular fragments, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[9] Furthermore, its boron content opens possibilities for its use in developing boron-containing drugs, which have unique mechanisms of action.[9]

Diagram: Pathway to Pharmacological Diversity

Caption: A building block for diverse bioactive molecules.

Safety, Handling, and Storage

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin and serious eye irritation.[10]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are between 2°C and 8°C to maintain long-term stability and prevent degradation.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a critical enabler of innovation. Its unique hybrid structure provides an ideal combination of the electronic and photophysical properties of carbazole with the synthetic flexibility of a boronic acid. This duality makes it an exceptionally valuable tool for scientists and researchers developing next-generation OLED displays, advanced functional polymers, and novel therapeutic agents. A thorough understanding of its properties, synthesis, and reaction mechanisms is paramount to unlocking its full potential in both academic and industrial research.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Carbazole Boronic Esters in Organic Semiconductor Synthesis.

- Al-Ostath, A. I., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. PMC, NIH.

- MDPI. (n.d.). Carbazoles: Role and Functions in Fighting Diabetes.

- International Journal of Pharmaceutical Sciences. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry.

- Nature. (n.d.). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.

- Amerigo Scientific. (n.d.). (3-(9H-Carbazol-9-yl)phenyl)boronic acid ,97%.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Organic Electronics: The Role of (9-Phenyl-9H-carbazol-4-yl)boronic Acid in OLED Technology.

- GlobalChemMall. (n.d.). (3-(9H-Carbazol-9-yl)phenyl)boronic acid.

- Chem-Impex. (n.d.). This compound (contains varying amounts of an...).

- CPHI Online. (n.d.). [3-(9H-Carbazol-9-yl)phenyl]boronic acid.

- Wiley Periodicals LLC. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024.

- LookChem. (n.d.). Industrial Grade this compound 864377-33-3 Powder.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Science Behind High-Performance OLEDs: The Role of Carbazole Boronic Acid.

- PubChem. (n.d.). This compound.

- Guidechem. (n.d.). How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid?.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs.

- Benchchem. (2025). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole.

- MDPI. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.

- ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind the Glow: (9-(Naphthalen-1-yl)-9H-Carbazol-3-yl)boronic Acid in OLEDs.

- YouTube. (2020). Suzuki Coupling.

- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

- YouTube. (2020). Suzuki cross-coupling reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Industrial Grade this compound 864377-33-3 Powder [hcchems.com]

- 3. nbinno.com [nbinno.com]

- 4. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | C18H14BNO2 | CID 56965778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cphi-online.com [cphi-online.com]

- 12. Page loading... [wap.guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Molecular Structure of 3-(9H-Carbazol-9-yl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3-(9H-Carbazol-9-yl)phenylboronic acid is a bifunctional organic compound that has garnered significant attention in both materials science and medicinal chemistry.[1][2] Its molecular architecture, which marries a planar, electron-rich carbazole moiety with a synthetically versatile phenylboronic acid group, imparts a unique combination of electronic and reactive properties. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, with a focus on its application as a pivotal building block in the development of novel therapeutics.

The carbazole unit is a well-known pharmacophore and a key component in organic light-emitting diodes (OLEDs) due to its charge-transporting capabilities and thermal stability.[2] The boronic acid functional group, on the other hand, is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction allows for the facile linkage of the 3-(9H-Carbazol-9-yl)phenyl scaffold to a wide array of other molecular fragments, making it an invaluable tool for constructing complex drug candidates.[3][4]

This document will delve into the nuanced structural features of this molecule, offering insights into how its geometry and electronic nature can be leveraged in rational drug design. We will explore a representative synthetic protocol, methods for structural confirmation, and the computational analysis of its electronic properties, providing a holistic understanding for researchers seeking to incorporate this valuable intermediate into their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 864377-33-3 | [1][2] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [1][5] |

| Molecular Weight | 287.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | ≥97% | [2] |

| Storage Conditions | 2 - 8 °C, sealed in a dry, dark place | [1] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of this compound pinacol ester

-

Inert Atmosphere: To a flame-dried Schlenk flask, add carbazole (1.0 eq), 3-bromophenylboronic acid pinacol ester (1.1 eq), and potassium phosphate (2.0 eq).

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene and water (10:1 v/v).

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pinacol ester intermediate.

Step 2: Hydrolysis to this compound

-

Dissolution: Dissolve the pinacol ester intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Acidification: Add aqueous hydrochloric acid (2 M) and stir the mixture vigorously at room temperature for 4-6 hours.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization to afford the final product.

Causality Behind Experimental Choices:

-

Palladium/SPhos Catalyst System: This combination is highly effective for C-N bond formation between aryl halides and N-heterocycles, offering high yields and functional group tolerance.

-

Potassium Phosphate as Base: K₃PO₄ is a moderately strong base that is effective in this coupling and generally avoids side reactions like ester hydrolysis.

-

Pinacol Ester Intermediate: The use of the boronic acid pinacol ester in the coupling step protects the boronic acid moiety. The subsequent hydrolysis is a straightforward and high-yielding deprotection step.

Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction.

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this compound is not available, we can predict the expected NMR chemical shifts based on computational studies and experimental data for the closely related 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester.[5][6]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho to B) | ~8.0 - 8.2 | ~135 |

| Phenyl-H (ortho to N) | ~7.8 - 8.0 | ~129 |

| Phenyl-H (para to B) | ~7.6 - 7.8 | ~130 |

| Phenyl-H (meta to B, N) | ~7.5 - 7.7 | ~125 |

| Carbazole-H (4, 5) | ~8.2 - 8.4 | ~126 |

| Carbazole-H (1, 8) | ~7.4 - 7.6 | ~120 |

| Carbazole-H (2, 7) | ~7.3 - 7.5 | ~120 |

| Carbazole-H (3, 6) | ~7.1 - 7.3 | ~110 |

| Phenyl-C (ipso-B) | - | ~135 (broad) |

| Phenyl-C (ipso-N) | - | ~140 |

| Carbazole-C (4a, 4b) | - | ~123 |

| Carbazole-C (8a, 9a) | - | ~141 |

| B-OH | ~8.0 (broad) | - |

Note: These are predicted values and may vary from experimental results. The signal for the carbon attached to boron is often broad due to quadrupolar relaxation.

X-ray Crystallography

To date, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. Such a study would provide definitive, solid-state data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid groups. This remains an area for future investigation.

Computational Analysis of Molecular Structure

Density Functional Theory (DFT) calculations on the analogous 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester provide valuable insights into the electronic structure of this class of molecules.[5]

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reactant Mixture: In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide (Ar-X, 1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Base and Solvent: Add an aqueous solution of a base, typically sodium carbonate (2 M, 2.0 eq), and a solvent such as 1,4-dioxane or toluene.

-

Inert Conditions: Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress.

-

Work-up and Purification: Upon completion, perform an aqueous work-up followed by extraction and purification by chromatography or recrystallization to obtain the coupled product.

This methodology enables medicinal chemists to explore a vast chemical space by varying the aryl halide coupling partner, leading to the discovery of novel compounds with potential therapeutic activities, including anticancer and antiviral properties. [3]

Conclusion

This compound stands as a testament to the power of rational molecular design. Its structure is a synergistic fusion of a photophysically active and biologically relevant carbazole core with the unparalleled synthetic utility of a boronic acid. This guide has provided a framework for understanding its synthesis, characterization, and application. While a definitive solid-state structure remains elusive, the available spectroscopic and computational data, combined with its proven reactivity, solidify its role as a critical intermediate for innovation in both drug discovery and materials science. As researchers continue to push the boundaries of molecular complexity, the utility of this versatile building block is poised to expand even further.

References

-

Chem-Impex International. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. [Link]

-

Royal Society of Chemistry. Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]

-

Sas, E. B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1125, 445-454. [Link]

-

ResearchGate. Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. [Link]

-

PubChem. This compound. [Link]

-

Boron Molecular. 3-(9H-9-carbozale)phenylboronic acid. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2999. [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information for Synthesis of novel multifunctional carbazole-based molecules. [Link]

-

MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

- Preedy, V. R. (Ed.). (2015). NMR Spectroscopy in Pharmaceutical Analysis. Academic Press.

-

ChemBK. 9H-carbazol-3-yl-Boronic acid. [Link]

-

ResearchGate. Synthesis of new 9H-Carbazole derivatives. [Link]

-

PubMed Central. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

PubMed Central. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Link]

-

ResearchGate. Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and.... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C18H14BNO2 | CID 56965778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. boronmolecular.com [boronmolecular.com]

Introduction: The Molecular Blueprint of a Versatile Building Block

An In-Depth Technical Guide to the Spectroscopic Data of 3-(9H-Carbazol-9-yl)phenylboronic acid

This compound is a bifunctional organic compound that has garnered significant attention in materials science and medicinal chemistry. Its molecular architecture, featuring a rigid, electron-rich carbazole moiety linked to a phenylboronic acid group, makes it a highly valuable intermediate. In the realm of materials science, this compound serves as a critical building block for organic light-emitting diodes (OLEDs), where the carbazole unit facilitates efficient hole transport, contributing to the overall performance and stability of the devices.[1][2][3] Its derivatives are integral to developing novel host and emitter materials for vibrant and efficient displays.[4][5][6]

In parallel, the boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] This reactivity allows for the precise construction of carbon-carbon bonds, a fundamental step in synthesizing complex molecules. Consequently, this compound is also a key precursor in drug discovery programs, where boronic acid-containing molecules have emerged as potent enzyme inhibitors and therapeutic agents.[2][9][10][11]

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—required to characterize this compound, ensuring its reliable identification and use.

Molecular Structure and Physicochemical Properties

The compound's utility is derived directly from its structure, which combines the distinct properties of its constituent parts.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 864377-33-3 | [2][12][13] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [2][12][14] |

| Molecular Weight | 287.13 g/mol | [2][12][13] |

| Appearance | White to off-white powder | [2][13][15] |

| Purity | ≥97-98% (HPLC) | [2][13] |

| Boiling Point | ~472.6 °C at 760 mmHg (Predicted) | [13] |

| Storage | Store at 2 - 8 °C, sealed in dry conditions | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR maps the carbon skeleton.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is crucial for confirming the substitution pattern on both the phenyl and carbazole rings. The chemical shifts and coupling constants are highly sensitive to the electronic effects of the neighboring nitrogen atom and boronic acid group, providing a unique fingerprint for the molecule.

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for this compound and to ensure the acidic B(OH)₂ protons are observable as a broad singlet.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at 25 °C. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Data Presentation & Interpretation:

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.30 | d | 2H, Carbazole |

| ~8.20 | s | 2H, B(OH)₂ |

| ~8.00 | s | 1H, Phenyl |

| ~7.85 | d | 1H, Phenyl |

| ~7.75 | t | 1H, Phenyl |

| ~7.70 | d | 1H, Phenyl |

| ~7.50 | d | 2H, Carbazole |

| ~7.45 | t | 2H, Carbazole |

| ~7.30 | t | 2H, Carbazole |

Note: The exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument.

The aromatic region of the spectrum (7.30-8.30 ppm) is complex due to the presence of 12 distinct protons. The two protons of the boronic acid group typically appear as a broad singlet around 8.20 ppm; this peak's position and intensity can vary with concentration and water content. The protons on the carbazole moiety are generally observed as a set of doublets and triplets, consistent with a symmetrically substituted carbazole ring system. The four protons of the meta-substituted phenyl ring present a characteristic pattern of a singlet, two doublets, and a triplet, reflecting their unique chemical environments and coupling relationships.

Caption: Proton assignments for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR confirms the carbon framework of the molecule. It is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons bonded to nitrogen and boron, which are not visible in the ¹H NMR spectrum.

Experimental Protocol: The protocol is similar to ¹H NMR, using the same prepared sample. A proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum where each unique carbon appears as a single line. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Data Presentation & Interpretation:

Table 3: Expected ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.5 | 2C, Quaternary (Carbazole, N-C) |

| ~137.0 | 1C, Quaternary (Phenyl, N-C) |

| ~135.0 | 1C, Quaternary (Phenyl, B-C) (Often broad/weak) |

| ~132.0 - 128.0 | 4C, CH (Phenyl) |

| ~126.5 | 2C, CH (Carbazole) |

| ~123.0 | 2C, CH (Carbazole) |

| ~120.5 | 2C, CH (Carbazole) |

| ~120.0 | 2C, Quaternary (Carbazole) |

| ~110.0 | 2C, CH (Carbazole) |

The spectrum is expected to show 10 distinct signals, corresponding to the 18 carbon atoms, due to the molecule's symmetry. The carbon atom attached to the boron (C-B) often appears as a broad, low-intensity signal and can sometimes be difficult to observe. The other quaternary carbons are found downfield, while the protonated carbons (CH) appear in the expected aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this molecule, we look for characteristic vibrations of the O-H and B-O bonds of the boronic acid, as well as the C-H and C=C bonds of the aromatic systems.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid powder is placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation:

Table 4: Key FT-IR Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3200 (Broad) | O-H Stretch | Boronic acid, hydrogen-bonded |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1600 - 1450 | C=C Stretch | Aromatic rings |

| 1380 - 1310 | B-O Stretch | Boronic acid |

| ~750 | C-H Out-of-plane bend | Aromatic substitution pattern |

The most prominent feature is a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[16] The sharp peaks between 3100-3000 cm⁻¹ are due to aromatic C-H stretching. The strong B-O stretching vibration, a key indicator of the boronic acid moiety, is typically observed in the 1380-1310 cm⁻¹ region.[17][18]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula (C₁₈H₁₄BNO₂).

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source. Data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation & Interpretation:

Table 5: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₈H₁₄BNO₂ |

| Calculated Exact Mass | 287.1118 g/mol |

| Observed Ion [M+H]⁺ | m/z 288.1190 |

The primary role of MS in this context is to confirm the molecular weight. The observation of an ion peak at m/z 288.1190 in the positive ion mode ESI spectrum corresponds to the protonated molecule [C₁₈H₁₄BNO₂ + H]⁺, which validates the compound's identity and elemental composition.[12][14]

A Self-Validating Characterization Workflow

Trustworthiness in research and development relies on a systematic and logical workflow where each step validates the next. The characterization of this compound is no exception.

Caption: Integrated workflow for synthesis and characterization.dot digraph "Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

}

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C18H14BNO2 | CID 56965778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. PubChemLite - this compound (C18H14BNO2) [pubchemlite.lcsb.uni.lu]

- 15. cphi-online.com [cphi-online.com]

- 16. instanano.com [instanano.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-(9H-Carbazol-9-yl)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(9H-Carbazol-9-yl)phenylboronic acid, a key intermediate in the development of advanced materials and pharmaceuticals.[1][2] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information on the solubility of its core structural motifs—carbazole and phenylboronic acid—to provide a robust predictive framework. Furthermore, detailed, field-proven experimental protocols for determining thermodynamic solubility are presented, enabling researchers to generate precise and reliable data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications in organic electronics, medicinal chemistry, and beyond.[1][2]

Introduction: The Significance of Solubility in Application

This compound is a bifunctional molecule that marries the advantageous electronic properties of the carbazole moiety with the versatile reactivity of the phenylboronic acid group.[1] This unique combination makes it a valuable building block in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and novel pharmaceutical agents.[1][2] In all these applications, a thorough understanding of the compound's solubility is not merely a matter of academic interest but a critical parameter for practical success.

The solubility of this compound dictates its utility in several key stages of research and development:

-

Reaction Kinetics and Purity: In synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the solubility of all reactants in the chosen solvent system is paramount for achieving optimal reaction rates and high yields. Poor solubility can lead to heterogeneous reaction mixtures, resulting in incomplete reactions and complex purification challenges.

-

Purification and Crystallization: Recrystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. Selecting an appropriate solvent system is crucial for obtaining high-purity crystalline material.

-

Formulation and Bioavailability: In the pharmaceutical context, the aqueous solubility of a drug candidate is a primary determinant of its oral bioavailability. For boronic acid-based drugs, solubility can be a significant hurdle, and strategies to enhance it are often a central focus of formulation development.[3]

This guide will provide a detailed exploration of the factors influencing the solubility of this compound, present methodologies for its empirical determination, and discuss its predicted behavior in a range of common organic solvents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 864377-33-3 | [1][4] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [4] |

| Molecular Weight | 287.12 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Boiling Point | ~472.6 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1] |

Factors Influencing Solubility: A Predictive Analysis

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key molecular and external factors that govern its solubility.

Caption: Key factors influencing the solubility of this compound.

The Role of the Carbazole Moiety

The large, aromatic, and largely nonpolar carbazole ring system is a dominant feature of the molecule.[5] This structure contributes to favorable van der Waals interactions and π-π stacking. Consequently, the compound is expected to exhibit good solubility in nonpolar aromatic solvents like toluene and benzene, and in polar aprotic solvents that can engage in dipole-dipole interactions, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6] Conversely, the hydrophobicity of the carbazole moiety suggests poor solubility in highly polar protic solvents like water.[5]

The Influence of the Phenylboronic Acid Group

The boronic acid group introduces a polar, hydrophilic character to the molecule. It can act as both a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). This functionality suggests that solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol) and ethers (tetrahydrofuran, dioxane), will enhance solubility.

However, a critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7] These boroxines are generally less polar and, consequently, less soluble than the parent boronic acid. This equilibrium between the monomeric acid and the trimeric anhydride can complicate solubility measurements and is influenced by the solvent and temperature.[7][8]

The Effect of Temperature

For most solid organic compounds, solubility increases with temperature. This endothermic dissolution process can be leveraged during recrystallization to dissolve the compound in a minimal amount of hot solvent, followed by cooling to induce precipitation of the purified product.

Experimental Determination of Thermodynamic Solubility

Given the absence of published quantitative data, empirical determination of the solubility of this compound is necessary. The isothermal shake-flask method is a robust and widely accepted technique for measuring thermodynamic (or equilibrium) solubility.[9]

Experimental Workflow

The following diagram outlines the workflow for the isothermal shake-flask solubility determination method.

Caption: Workflow for isothermal shake-flask solubility determination.

Detailed Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps and PTFE septa

-

Analytical balance

-

Thermostatic shaker or orbital incubator

-

Centrifuge with appropriate vial adapters

-

Calibrated micropipettes

-

Volumetric flasks

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a 2 mL glass vial. An amount that is clearly in excess of what will dissolve is required (e.g., 5-10 mg). b. Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial. c. Securely cap the vial. d. Prepare at least three replicate vials for each solvent.

-

Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal.[10]

-

Phase Separation: a. After equilibration, carefully remove the vials from the shaker. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Ensure the filter material is compatible with the solvent.

-

Sample Analysis: a. Immediately after separation, carefully pipette a known aliquot of the clear supernatant (the saturated solution) into a volumetric flask. b. Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. c. Analyze the diluted sample by HPLC-UV. The detection wavelength should be set to the λmax of the compound.

-

Quantification and Calculation: a. Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. d. Express the solubility in appropriate units, such as mg/mL or mol/L.

Predicted and Illustrative Solubility Data

While experimentally determined data for this compound is not available, we can predict its solubility based on the behavior of its constituent parts. The following table provides a qualitative prediction and illustrative quantitative data.

Disclaimer: The quantitative values in the table below are illustrative and intended to serve as a guide for what might be expected. These are not experimentally verified data.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Illustrative Quantitative Solubility (mg/mL at 25°C) | Rationale |

| Toluene | Aromatic, Nonpolar | High | >10 | The nonpolar carbazole moiety will have strong favorable interactions with the aromatic solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | >10 | Good balance of polarity to interact with the boronic acid group and organic character to dissolve the carbazole moiety. Phenylboronic acid has high solubility in ethers.[8][11] |

| Dichloromethane (DCM) | Chlorinated | Moderate | 2 - 5 | Moderate polarity allows for some interaction with the boronic acid group, but may be less effective than THF for solvating the entire molecule. |

| Acetone | Polar Aprotic (Ketone) | Moderate | 1 - 3 | Phenylboronic acid has high solubility in ketones[8][11], but the large carbazole group may limit overall solubility. |

| Methanol | Polar Protic (Alcohol) | Low to Moderate | 0.5 - 2 | The alcohol can hydrogen bond with the boronic acid group, but the large nonpolar carbazole moiety will be poorly solvated. |

| Acetonitrile | Polar Aprotic | Low | <1 | While polar, its ability to solvate the large aromatic system is limited. |

| Hexanes | Aliphatic, Nonpolar | Very Low | <0.1 | The highly nonpolar solvent will not effectively solvate the polar boronic acid group. Phenylboronic acid has very low solubility in hydrocarbons.[8][11] |

| Water | Polar Protic | Insoluble | <0.01 | The large, hydrophobic carbazole moiety will dominate, leading to very poor aqueous solubility. |

Conclusion

This compound is a molecule of significant scientific and industrial interest. Its solubility is a critical parameter that influences its synthesis, purification, and application. Based on a structural analysis, the compound is predicted to be most soluble in polar aprotic solvents like THF and aromatic solvents such as toluene, with limited solubility in alcohols and very poor solubility in nonpolar aliphatic and aqueous media. For researchers requiring precise solubility data, the provided isothermal shake-flask protocol offers a reliable and robust method for its determination. The generation of such empirical data is a crucial step in unlocking the full potential of this versatile chemical building block in the fields of materials science and drug discovery.

References

- Solubility of Things. (n.d.). Carbazole.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

- BenchChem. (2025). A Technical Guide to the Solubility of 2,6-Dimethyl-9H-carbazole and its Derivatives in Organic Solvents.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 1H-Benzo(a)carbazole in Organic Solvents.

- Kloskowski, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Zaborowska, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Request PDF. (2025). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K.

- ResearchGate. (2025). Thermodynamics of aqueous solutions of boric acid.

- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (n.d.). Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction (×10 −3 ).

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- ChemicalBook. (n.d.). 9-Phenyl-9H-carbazol-3-ylboronic acid CAS#: 854952-58-2.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement.

- PubChem. (n.d.). This compound.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chem-Impex. (n.d.). This compound (contains varying amounts of an...).

- BLDpharm. (n.d.). 864377-33-3|(3-(9H-Carbazol-9-yl)phenyl)boronic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. This compound | C18H14BNO2 | CID 56965778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. d-nb.info [d-nb.info]

Foreword: The Imperative of Purity in Advanced Chemical Intermediates

An In-depth Technical Guide to the Purity Analysis of 3-(9H-Carbazol-9-yl)phenylboronic Acid

In the realms of pharmaceutical development and materials science, the chemical intermediate is the foundational blueprint upon which innovation is built. This compound (CAS No. 864377-33-3) stands as a pivotal building block. Its carbazole moiety offers unique electronic and photophysical properties, while the boronic acid group provides a versatile handle for synthetic transformations, most notably Suzuki-Miyaura cross-coupling reactions.[1][2] These characteristics make it invaluable for creating complex organic light-emitting diodes (OLEDs), photovoltaics, and novel pharmaceutical compounds.[2]

This guide, therefore, is not merely a collection of analytical methods. It is a comprehensive framework for the rigorous purity assessment of this compound, grounded in the principles of scientific integrity and causality. It is designed for the discerning researcher, scientist, and drug development professional who understands that true innovation begins with an uncompromising commitment to the quality of the materials in hand.

Physicochemical Profile and Inherent Analytical Challenges

A robust analytical strategy begins with a thorough understanding of the molecule's properties and potential liabilities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance for Analysis |

| CAS Number | 864377-33-3 | Unique identifier for database and literature searches. |

| Molecular Formula | C₁₈H₁₄BNO₂ | Confirms elemental composition for mass spectrometry.[1] |

| Molecular Weight | 287.12 g/mol | Essential for mass spectrometry and concentration calculations.[1] |

| Appearance | White to off-white powder | Physical state at room temperature.[1] |

| Boiling Point | ~472.6 °C at 760 mmHg | Indicates high thermal stability, relevant for TGA and GC analysis.[1] |

| Key Functional Groups | Carbazole, Phenyl, Boronic Acid | Dictates solubility, chromatographic behavior, and spectroscopic properties. |

The primary analytical challenge with boronic acids is their propensity to undergo thermally induced dehydration to form cyclic trimers known as boroxines.[4] This equilibrium can complicate analysis by mass spectrometry and chromatography, potentially showing multiple peaks for a single pure compound. Therefore, analytical methods must be developed to either prevent this conversion or account for it.

A Multi-Modal Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-modal, orthogonal approach is required to identify and quantify all potential impurities, from organic process-related impurities to residual water and solvents.

Sources

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-(9H-Carbazol-9-yl)phenylboronic acid

Abstract: This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 3-(9H-Carbazol-9-yl)phenylboronic acid, a critical intermediate in the development of advanced materials and pharmaceuticals. The document details the fundamental principles, a field-proven experimental protocol, and a systematic approach to data interpretation. By elucidating the causality behind methodological choices, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to accurately characterize the thermal stability and decomposition profile of this vital compound.

Introduction

This compound is a specialized chemical intermediate distinguished by its unique molecular architecture, which combines a rigid, electron-rich carbazole moiety with a versatile phenylboronic acid group.[1] This structure imparts beneficial electronic properties and facilitates participation in cross-coupling reactions, making it an invaluable building block in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), and in the synthesis of complex pharmaceutical compounds.[1][2][3]

The thermal stability of this compound is a critical performance parameter. In OLED applications, high thermal and morphological stability are prerequisites for long operational lifetimes and device efficiency.[3][4] Similarly, in pharmaceutical manufacturing, understanding a compound's thermal behavior is paramount for defining safe processing, storage, and handling conditions. Thermogravimetric Analysis (TGA) is the definitive technique for this characterization, measuring changes in a material's mass as a function of temperature in a controlled atmosphere.[5][6] This guide presents an in-depth protocol for leveraging TGA to unlock a detailed understanding of the thermal properties of this compound.

Part 1: Physicochemical Profile of this compound

A thorough understanding of the material's intrinsic properties is the foundation of a robust thermal analysis. The subject compound, hereafter referred to as CzPBA, possesses a distinct structure that dictates its thermal behavior. The carbazole group is known for its high thermal stability, while the boronic acid functional group is susceptible to dehydration and can influence the decomposition pathway.[7][8] A notable characteristic is its hygroscopic nature, which can lead to the presence of adsorbed water.[9][10]

| Property | Value | Source |

| CAS Number | 864377-33-3 | [1][2][11] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [1][2][11] |

| Molecular Weight | 287.12 g/mol | [1][11] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Boiling Point (est.) | 472.6 ± 51.0 °C at 760 mmHg | [1] |

| Key Feature | Hygroscopic | [9][10] |

Part 2: The TGA Experimental Workflow

TGA operates on a simple principle: a high-precision balance continuously monitors the mass of a sample situated within a furnace as the temperature is changed according to a defined program.[5][12] The resulting data, a thermogram of mass versus temperature, provides quantitative insights into physical and chemical events such as dehydration, decomposition, and oxidation.[6][13]

Caption: General workflow for a TGA experiment.

Part 3: A Validated Protocol for TGA of CzPBA

This protocol is designed to be a self-validating system, incorporating steps that ensure data integrity and reproducibility. The explanation of each parameter is intended to empower the analyst to adapt the method with a full understanding of the consequences.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A standard TGA instrument (e.g., Mettler Toledo TGA/SDTA, TA Instruments Q500) capable of precise temperature and atmosphere control.

-

Crucibles: 150 µL alumina (Al₂O₃) crucibles are recommended.[14]

-

Expertise: Alumina is chosen for its chemical inertness at high temperatures and its lack of catalytic effect on the decomposition of most organic molecules, ensuring that the observed thermal events are intrinsic to the sample.

-

-

Purge Gases: High purity (99.99%+) Nitrogen and Air.

Sample Preparation

The validity of TGA data is critically dependent on meticulous sample preparation.

-

Handling: Due to the hygroscopic nature of CzPBA, all handling should be performed promptly after removal from a desiccator where it is stored under vacuum or with a desiccant. This minimizes the adsorption of atmospheric moisture, which would appear as an initial mass loss and could obscure other thermal events.

-

Mass: Accurately weigh 5–10 mg of the sample directly into the tared alumina crucible.

-

Expertise: This mass range is optimal. Less than 5 mg can compromise the balance's accuracy, while more than 10 mg can lead to thermal gradients within the sample, causing broadening of decomposition events and a loss of resolution.[14]

-

-

Loading: Gently tap the crucible to distribute the powder into a thin, even layer across the bottom. This maximizes surface area, promotes efficient heat transfer, and ensures that evolved gases can escape without disturbing the remaining sample.

TGA Method Parameters

A multi-stage method provides the most comprehensive data, allowing for the study of thermal decomposition in an inert environment followed by the combustion of any residue in an oxidative atmosphere.[15]

| Parameter | Stage 1: Decomposition Analysis | Stage 2: Residue Analysis | Rationale |